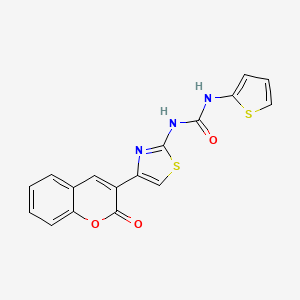

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that combines chromenyl, thiazolyl, and thiophenyl moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the chromenyl-thiazole intermediate: This step involves the reaction of 2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the chromenyl-thiazole intermediate.

Coupling with thiophenyl isocyanate: The chromenyl-thiazole intermediate is then reacted with thiophen-2-yl isocyanate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro derivatives of the chromenyl moiety.

Substitution: Halogenated or nitro-substituted derivatives of the thiazole ring.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that compounds containing thiazole and chromen moieties exhibit promising antiviral properties. For instance, derivatives similar to 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea have shown efficacy against viral infections. A study highlighted that certain thiazole derivatives demonstrated superior antiviral activity compared to standard treatments like ribavirin, with effective concentrations (EC50) ranging from 0.20 to 0.35 μM in cellular assays .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research involving molecular docking studies has revealed that similar thiazole derivatives bind effectively to key cancer-related proteins, such as VEGFR-2, showing comparable binding affinities to established anticancer drugs like Sorafenib . The cytotoxicity of these compounds was assessed using MTT assays on human breast cancer cell lines (MCF-7), indicating significant inhibitory effects on cancer cell proliferation .

Antimicrobial Activity

In addition to antiviral and anticancer properties, the compound's derivatives have been investigated for their antimicrobial activities. Thiazole-based compounds have shown effectiveness against various bacterial strains, suggesting their potential utility in developing new antibiotics . The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance antibacterial potency.

Agricultural Applications

The compound's derivatives are being explored for their applications in agriculture as plant growth regulators or pesticides. Research has pointed out that certain thiazole derivatives exhibit herbicidal activity, potentially offering environmentally friendly alternatives to conventional herbicides . The mechanism of action often involves disrupting metabolic pathways in target plants.

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Techniques such as NMR spectroscopy and mass spectrometry are employed for structural elucidation and characterization of synthesized compounds .

Data Summary Table

Wirkmechanismus

The mechanism of action of 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromenyl and thiazolyl moieties are crucial for its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophenyl group.

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridinyl group instead of a thiophenyl group.

Uniqueness

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Biologische Aktivität

The compound 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2H-chromen-3-one derivatives with thiazole and thiophene moieties. The general synthetic pathway includes:

- Formation of Thiazole : The initial step involves the preparation of thiazole derivatives through cyclization reactions.

- Urea Formation : The thiazole compound is then reacted with isocyanates to form the urea linkage.

- Final Product : Subsequent purification yields the target compound, which can be characterized using spectroscopic methods.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various urea derivatives, including those similar to This compound . For instance, compounds featuring thiophene and thiazole rings have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MIC) as low as 25 µM against drug-resistant strains .

Anticancer Activity

The antiproliferative effects of related compounds have been evaluated in various cancer cell lines. For example, compounds with similar structural motifs have shown promising results against human colon cancer (HCT116), breast cancer (MCF-7), and glioblastoma (U87 MG) cell lines. In vitro studies reported IC50 values ranging from 5.16 to 20 µM, indicating a potent anticancer effect compared to standard treatments like etoposide .

The proposed mechanisms by which these compounds exert their biological effects include:

- Inhibition of Key Enzymes : Many derivatives inhibit critical enzymes involved in cancer cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3K) and mTOR pathways .

- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death .

- Interaction with DNA : Certain derivatives have been shown to intercalate with DNA, disrupting replication processes in cancer cells .

Case Study 1: Antitubercular Activity

A series of urea derivatives were synthesized and tested for their antitubercular activity against Mtb H37Rv using the Microplate Alamar Blue Assay (MABA). The results indicated that specific substitutions on the phenyl ring significantly enhanced activity, with some compounds achieving over 60% inhibition against InhA at concentrations as low as 50 µM .

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| TTU1 | 25 | 62 |

| TTU2 | 50 | 43 |

| TTU3 | >200 | 28 |

Case Study 2: Anticancer Efficacy

In a comparative study evaluating antiproliferative activities across various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations. Notably, it was less toxic towards normal cells compared to cancerous ones, highlighting its potential for therapeutic use .

Eigenschaften

IUPAC Name |

1-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S2/c21-15-11(8-10-4-1-2-5-13(10)23-15)12-9-25-17(18-12)20-16(22)19-14-6-3-7-24-14/h1-9H,(H2,18,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGRMACLVNRCOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.